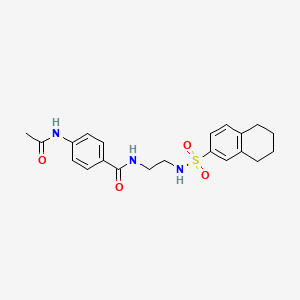
4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 350.44 g/mol
- CAS Number : Not directly available; related compounds include 50878-03-0 (5,6,7,8-Tetrahydronaphthalene-2-yl-acetamide).
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : A series of naphthoquinone-benzamide derivatives were synthesized and tested against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29). These studies revealed that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 12.5 | More potent |
| 5f | SUIT-2 | 20.0 | Less potent |
| 5g | HT-29 | 15.0 | More potent |
The mechanism behind the anticancer activity often involves the induction of apoptosis. Morphological changes indicative of apoptosis were observed in treated cells, confirming the mechanism through Hoechst staining assays .
3. Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes.
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing various naphthoquinone-benzamide derivatives aimed to explore their cytotoxicity against breast cancer cells. The results indicated that modifications at the acetamido position significantly influenced potency and selectivity against cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of the tetrahydronaphthalene moiety enhances binding affinity to target proteins associated with cancer cell proliferation. This suggests that structural modifications could lead to more effective therapeutic agents.
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,23H,2-5,12-13H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTPHUALOWOARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














